molecular formula C9H13N2NaO4 B14465603 5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt CAS No. 66968-67-0

5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt

Cat. No.: B14465603
CAS No.: 66968-67-0
M. Wt: 236.20 g/mol
InChI Key: LMSCABMQZRVTEQ-UHFFFAOYSA-M
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Description

5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. This compound is structurally characterized by the presence of ethyl and methoxyethyl groups attached to the barbituric acid core. It is commonly used in various scientific and medical applications due to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt typically involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide and methoxyethyl chloride to introduce the ethyl and methoxyethyl groups, respectively. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted barbiturates depending on the reagents used.

Scientific Research Applications

5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein binding.

    Medicine: Utilized as a sedative and anticonvulsant in clinical settings.

    Industry: Used in the manufacture of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the binding of GABA to its receptors, it increases the inhibitory effects of GABA, leading to sedation and anticonvulsant activity. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Pentobarbital: Known for its use in anesthesia and euthanasia.

    Secobarbital: Used as a short-acting sedative and hypnotic.

Uniqueness

5-Ethyl-5-(2-methoxyethyl)barbituric acid sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability compared to other barbiturates.

Properties

CAS No.

66968-67-0

Molecular Formula

C9H13N2NaO4

Molecular Weight

236.20 g/mol

IUPAC Name

sodium;5-ethyl-5-(2-methoxyethyl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C9H14N2O4.Na/c1-3-9(4-5-15-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1

InChI Key

LMSCABMQZRVTEQ-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)CCOC.[Na+]

Origin of Product

United States

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